4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine
Overview
Description
4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine is a fluorinated heterocyclic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of tetrachloropyrimidine with anhydrous potassium fluoride at high temperatures (around 530°C), resulting in the formation of tetrafluoropyrimidine and its derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve similar fluorination reactions but are optimized for large-scale production. These methods ensure high yields and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and phenylacetylene, often under copper-catalyzed conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
Scientific Research Applications
4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
- 2,4,6-Trifluoro-5-trifluoromethylpyrimidine
- 2,4,6-Trifluoro-5-nitropyrimidine
- 2,4,6-Trifluoro-5-cyanopyrimidine
Comparison: 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine is unique due to the specific positioning of its fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds, which may have different substitution patterns and, consequently, different properties and applications .
Properties
IUPAC Name |
4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGQXGPRBQQRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539090 | |
Record name | 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27077-33-4 | |
Record name | 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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